3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate
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Overview
Description
3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propynyl N-(4-methoxyphenyl)carbamate is a complex organic compound characterized by its chloro, trifluoromethyl, and methoxy functional groups. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridine core structure The chloro and trifluoromethyl groups are introduced through halogenation reactions, while the propynyl group is added via a Sonogashira cross-coupling reaction
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. These methods ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The propynyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The chloro group can be reduced to form a corresponding amine.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of amines.
Substitution: : Formation of azides or substituted amines.
Scientific Research Applications
This compound is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups. Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridine: : Lacks the propynyl and carbamate groups.
N-(4-methoxyphenyl)carbamate derivatives: : Lacks the pyridine core and halogenated groups.
These differences highlight the compound's uniqueness and versatility in various applications.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-ynyl N-(4-methoxyphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O3/c1-25-13-6-4-12(5-7-13)23-16(24)26-8-2-3-15-14(18)9-11(10-22-15)17(19,20)21/h4-7,9-10H,8H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXGPSPVWHNCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC#CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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